Cas no 4133-72-6 (5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester)

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester is a halogenated aromatic ester with potential utility as an intermediate in organic synthesis and pharmaceutical development. Its structure, featuring bromo and fluoro substituents adjacent to a hydroxyl group, offers reactivity for selective functionalization, making it valuable for constructing complex molecules. The methyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound may serve as a precursor in the synthesis of bioactive molecules, particularly those requiring halogenated aromatic frameworks. Its stability under standard conditions ensures ease of handling in laboratory settings. Careful consideration of its reactivity profile is advised for optimal application in synthetic workflows.
5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester structure
4133-72-6 structure
商品名:5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
CAS番号:4133-72-6
MF:C8H6BrFO3
メガワット:249.0338
MDL:MFCD27939807
CID:3027945
PubChem ID:67234801

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • 5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester
    • methyl 5-bromo-4-fluoro-2-hydroxybenzoate
    • MCMGUPTVQMMNDL-UHFFFAOYSA-N
    • FCH2491683
    • PC501178
    • methyl-5-bromo-4-fluoro-2-hydroxybenzoate
    • AKOS027427596
    • methyl5-bromo-4-fluoro-2-hydroxybenzoate
    • CS-0102033
    • AS-43942
    • SCHEMBL1977588
    • 4133-72-6
    • MFCD27939807
    • 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
    • MDL: MFCD27939807
    • インチ: 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
    • InChIKey: MCMGUPTVQMMNDL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C([H])=C(C(C(=O)OC([H])([H])[H])=C1[H])O[H])F

計算された属性

  • せいみつぶんしりょう: 247.94843g/mol
  • どういたいしつりょう: 247.94843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ふってん: 271.2±35.0 °C at 760 mmHg
  • フラッシュポイント: 117.8±25.9 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester セキュリティ情報

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC501178-1g
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 98%
1g
£59.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172673-250mg
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 97%
250mg
¥80.00 2024-05-14
eNovation Chemicals LLC
D408605-5g
5-Bromo-4-fluoro-2-hydroxy-benzoic acid methyl ester
4133-72-6 95%
5g
$545 2024-08-03
Chemenu
CM361224-1g
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 95%+
1g
$71 2022-06-11
Alichem
A015009609-500mg
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 97%
500mg
$855.75 2023-09-01
Alichem
A015009609-1g
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 97%
1g
$1445.30 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M907185-1g
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 95%
1g
495.00 2021-05-17
A2B Chem LLC
AF87338-250mg
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 98%
250mg
$8.00 2024-04-20
A2B Chem LLC
AF87338-100mg
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
4133-72-6 98%
100mg
$6.00 2024-04-20
Aaron
AR00CM1I-5g
5-BroMo-4-fluoro-2-hydroxy-benzoic acid Methyl ester
4133-72-6 97%
5g
$141.00 2025-01-24

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester 関連文献

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Esterに関する追加情報

Professional Introduction to 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester (CAS No. 4133-72-6)

5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester, with the CAS number 4133-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its bromo and fluoro substituents on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester contribute to its versatility in chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, making it a suitable candidate for further functionalization. These substituents are particularly useful in medicinal chemistry due to their ability to influence the electronic properties and metabolic stability of drug candidates.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from halogenated benzoic acid derivatives. The combination of bromo and fluoro groups in 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester aligns with current trends in drug discovery, where such structural motifs are often employed to improve binding affinity and selectivity. This compound has been explored in the synthesis of potential inhibitors for various biological targets, including enzymes and receptors involved in metabolic diseases and cancer.

One of the most compelling aspects of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester is its role as a key intermediate in the preparation of more complex molecules. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting kinases and other enzymes implicated in signal transduction pathways. These inhibitors have shown promise in preclinical studies, highlighting the potential of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester as a building block for future therapeutics.

The< strong>fluorine-containing moiety in particular has been extensively studied for its impact on drug-like properties such as lipophilicity, metabolic stability, and binding affinity. The introduction of fluorine atoms can significantly alter the pharmacokinetic profile of a drug candidate, often leading to improved bioavailability and prolonged half-life. In the context of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester, the fluoro group contributes to these desirable characteristics, making it an attractive scaffold for medicinal chemists.

The< strong>bromo-substituent also plays a crucial role in the reactivity and functionality of this compound. Bromine is known to be a versatile handle for further chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The presence of both bromo and fluoro groups makes 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester an exceptionally useful intermediate for constructing novel heterocyclic compounds.

In recent research, scientists have leveraged the unique properties of 5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester to develop new strategies for modulating biological pathways. For example, studies have focused on its potential use in creating inhibitors targeting protein-protein interactions involved in inflammatory diseases. The hydroxyl group at the 2-position provides an additional site for functionalization, allowing researchers to tailor the compound's properties for specific biological applications.

The< strong>methyl ester moiety at the carboxyl position is another key feature that contributes to the versatility of this compound. Ester groups are commonly used in medicinal chemistry due to their ease of hydrolysis under physiological conditions, which can be advantageous for drug delivery and metabolism. The methyl ester form also enhances solubility and stability, making it easier to handle and purify during synthetic procedures.

The synthesis< strong>CAS No. 4133-72-6

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Amadis Chemical Company Limited
(CAS:4133-72-6)5-Bromo-4-Fluoro-2-Hydroxy-Benzoic Acid Methyl Ester
A930396
清らかである:99%
はかる:5g
価格 ($):175.0